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molecular formula C13H20N2O B8761303 N,N-Di(propan-2-yl)-2-(pyridin-3-yl)acetamide CAS No. 916598-50-0

N,N-Di(propan-2-yl)-2-(pyridin-3-yl)acetamide

Cat. No. B8761303
M. Wt: 220.31 g/mol
InChI Key: NVDOTDZBZPTMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278317B2

Procedure details

To a mixture of pyridin-3-ylacetic acid (1.0 g, 7.292 mmol), EDC (2.796 g, 14.584 mmol) and HOAt (992 mg, 7.292 mmol) in 10 mL DMF were added diisopropyl amine (1.476 g, 14.584 mmol) and Hunig's base (1.885 g, 14.584 mmol). The reaction mixture was stirred at room temperature overnight and then partitioned between ether and half-saturated aq NaHCO3. The aqueous layer was extracted with CH2Cl2 (3×). The combined organic layers were dried over anhydrous Na2SO4 and concentrated. The resulting residue was purified by flash chromatography using a linear gradient of 0% to 6% MeOH—NH3 (90:10 v/v) in CH2Cl2 to give a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.796 g
Type
reactant
Reaction Step One
Name
Quantity
992 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.476 g
Type
reactant
Reaction Step Two
Quantity
1.885 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]([OH:10])=O)[CH:2]=1.C(Cl)CCl.C1C=NC2N(O)N=NC=2C=1.[CH:25]([NH:28][CH:29]([CH3:31])[CH3:30])([CH3:27])[CH3:26].CCN(C(C)C)C(C)C>CN(C=O)C>[CH:25]([N:28]([CH:29]([CH3:31])[CH3:30])[C:8](=[O:10])[CH2:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)([CH3:27])[CH3:26]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)O
Name
Quantity
2.796 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
992 mg
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.476 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1.885 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ether and half-saturated aq NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)N(C(CC=1C=NC=CC1)=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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